LSD1 Inhibition: Binding Affinity at the KDM1A Epigenetic Target
3-(1-Aminobutyl)benzonitrile has been evaluated for inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology. In a standardized enzyme inhibition assay at 1 µM, the compound demonstrated measurable binding activity, consistent with its presence in LSD1-focused patent filings. While primary literature reporting precise IC₅₀ values for this specific scaffold remains limited, the compound's inclusion in LSD1 inhibitor patent families distinguishes it from shorter-chain or regioisomeric analogs (e.g., 3-(aminomethyl)benzonitrile or 4-(1-aminobutyl)benzonitrile) for which no comparable LSD1 engagement data are publicly available. [1] This positions the compound as a viable starting scaffold for medicinal chemistry optimization of LSD1-targeting agents.
| Evidence Dimension | LSD1 enzyme inhibition |
|---|---|
| Target Compound Data | Binding observed at 1 µM |
| Comparator Or Baseline | 4-(1-aminobutyl)benzonitrile hydrochloride; no published LSD1 binding data |
| Quantified Difference | Not quantifiable due to absence of comparator data |
| Conditions | LSD1 enzyme inhibition assay (BindingDB format) |
Why This Matters
Selects for researchers targeting LSD1-dependent pathways, where compound selection among benzonitrile analogs is guided by documented target engagement.
- [1] BindingDB. PrimarySearch_ki. LSD1 enzyme assay in 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT. US Patent US9487511 (2016). View Source
